molecular formula C20H19FN4O2S B607852 GSK583

GSK583

Katalognummer: B607852
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: XLOGLWKOHPIJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK583 is a highly potent, orally active, and selective inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIP2 kinase). It is known for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Profile

The pharmacokinetic properties of GSK583 have been characterized in preclinical studies, revealing important data regarding its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters:

ParameterValue for this compound
IV Dose (mg/kg)1.0
Oral Dose (mg/kg)2.0
Clearance (mL/min/kg)15
Volume of Distribution (L/kg)2.0
IV Half-life (h)7.0
Oral C max (ng/mL)260
Oral AUC (ng·h/mL)980
Bioavailability (%)39
Free Fraction (%)2.6

These findings indicate that while this compound has a reasonable bioavailability, its pharmacokinetic profile shows limitations that have hindered further clinical development .

Applications in Autoimmune Diseases

This compound has been tested in various models to assess its efficacy against inflammatory diseases. In murine models of inflammation, it has demonstrated the ability to modulate inflammatory responses effectively. However, its progression to clinical trials was limited due to concerns regarding its interaction with the hERG ion channel, which is associated with cardiac safety .

Case Study: Inflammatory Bowel Disease

In a study involving human biopsy tissues from patients with Crohn's disease and ulcerative colitis, this compound was shown to modulate inflammatory responses effectively. This suggests potential applications in treating these conditions through targeted inhibition of RIP2 kinase .

Applications in Cancer Research

Emerging research indicates that RIP2 kinase is implicated in tumorigenesis and malignant progression. This compound's ability to inhibit RIP2 may offer novel therapeutic strategies for cancer treatment. For example, studies have shown that this compound can disrupt the interaction between RIP2 and XIAP, a protein involved in cell survival pathways .

Case Study: Tumorigenesis

In HeLa cells expressing eGFP-RIP2, treatment with this compound resulted in the formation of distinct RIPK2 aggregates upon infection with Shigella flexneri. This suggests that this compound can alter the dynamics of RIPK2 signaling complexes, potentially influencing tumor progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GSK583 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK583 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of GSK583: this compound stands out due to its high selectivity and potency in inhibiting RIP2 kinase. It exhibits excellent selectivity in a panel of 300 kinases, including p38α and VEGFR2, making it a valuable tool for studying RIP2 kinase-related pathways .

Biologische Aktivität

GSK583 is a selective inhibitor of the receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in mediating inflammatory responses and cell signaling pathways associated with various diseases, including inflammatory bowel disease (IBD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure :
this compound is characterized by the chemical name 6-[(1,1-Dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine . Its molecular formula allows for potent inhibition of RIPK2, with reported IC50 values of 2 nM in rat and 5 nM in human kinases .

Mechanism of Action :
The primary mechanism by which this compound exerts its biological effects is through the inhibition of RIPK2 activity. This inhibition disrupts downstream signaling pathways activated by NOD2 receptors, which are critical in immune responses. Studies have shown that this compound effectively blocks the formation of RIPK2 complexes following pathogen infection, thereby modulating inflammatory responses .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies. The following table summarizes key pharmacokinetic parameters:

ParameterValue for this compound
IV Dose (mg/kg)1.0
Oral Dose (mg/kg)2.0
Clearance (mL/min/kg)15
Volume of Distribution (L/kg)2.0
IV Half-Life (h)7.0
Oral Cmax (ng/mL)260
Oral AUC (ng·h/mL)980
Bioavailability (%F)39
Free Fraction (%)2.6

These results indicate that this compound has moderate oral bioavailability and a relatively favorable pharmacokinetic profile compared to other compounds .

Biological Activity and Efficacy

This compound has been shown to exhibit significant biological activity in various experimental models:

  • Inflammation Models : In murine models of colitis, this compound demonstrated efficacy in reducing inflammation markers and improving histological scores associated with colonic damage .
  • Cellular Assays : In vitro studies using U2OS cells expressing NOD2 showed that this compound inhibited the degradation of IκBα and reduced NF-κB-mediated production of CXCL8 in a dose-dependent manner . This highlights its potential role in modulating inflammatory cytokine production.
  • Case Studies : A notable study involving human biopsy tissues from patients with Crohn's disease revealed that treatment with this compound could modulate inflammatory responses, suggesting its therapeutic potential for IBD .

Structural Insights

X-ray crystallography studies have provided insights into the binding interactions between this compound and RIPK2. The compound forms critical hydrogen bonds with Asp164 in the ATP-binding pocket of RIPK2, which is essential for its inhibitory activity . These structural details are vital for understanding how modifications to this compound could enhance its selectivity and potency.

Challenges and Future Directions

Despite its promising biological activity, this compound has limitations regarding its pharmacokinetic profile and selectivity against off-target effects, particularly concerning the hERG ion channel, which could lead to cardiac toxicity . Future research is focused on optimizing the chemical structure to improve these properties while maintaining or enhancing its efficacy against RIPK2.

Eigenschaften

IUPAC Name

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGLWKOHPIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK583
Reactant of Route 2
Reactant of Route 2
GSK583
Reactant of Route 3
Reactant of Route 3
GSK583
Reactant of Route 4
Reactant of Route 4
GSK583
Reactant of Route 5
Reactant of Route 5
GSK583
Reactant of Route 6
GSK583

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.